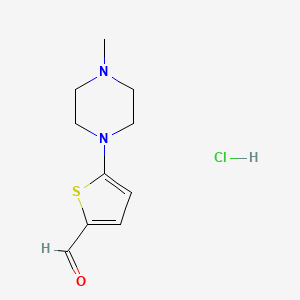
2-(3-Pyridin-2-ylphenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Pyridin-2-ylphenyl)acetaldehyde is an organic compound that features a pyridine ring attached to a phenyl group, which is further connected to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyridin-2-ylphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-bromopyridine with phenylacetaldehyde under palladium-catalyzed cross-coupling conditions. The reaction typically employs a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent such as toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Pyridin-2-ylphenyl)acetaldehyde undergoes various chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: NaBH4, LiAlH4, ethanol
Substitution: HNO3 (nitric acid), Br2 (bromine), FeCl3 (ferric chloride)
Major Products Formed:
Oxidation: 2-(3-Pyridin-2-ylphenyl)acetic acid
Reduction: 2-(3-Pyridin-2-ylphenyl)ethanol
Substitution: 2-(3-Nitropyridin-2-ylphenyl)acetaldehyde, 2-(3-Bromopyridin-2-ylphenyl)acetaldehyde
Scientific Research Applications
2-(3-Pyridin-2-ylphenyl)acetaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(3-Pyridin-2-ylphenyl)acetaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function . Additionally, the pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-(Pyridin-2-yl)acetaldehyde: Lacks the phenyl group, resulting in different reactivity and applications.
3-(Pyridin-2-yl)benzaldehyde: Contains a benzaldehyde moiety instead of an acetaldehyde group, leading to variations in chemical behavior.
2-(Pyridin-2-yl)phenylmethanol:
Uniqueness: 2-(3-Pyridin-2-ylphenyl)acetaldehyde is unique due to its combination of a pyridine ring, phenyl group, and aldehyde moiety. This structure allows for versatile chemical modifications and interactions, making it valuable in various research fields .
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(3-pyridin-2-ylphenyl)acetaldehyde |
InChI |
InChI=1S/C13H11NO/c15-9-7-11-4-3-5-12(10-11)13-6-1-2-8-14-13/h1-6,8-10H,7H2 |
InChI Key |
YATGZQOYOSZIBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


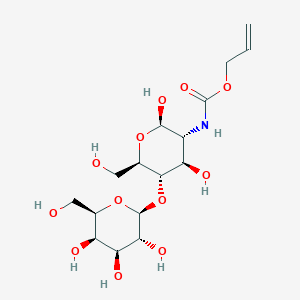
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
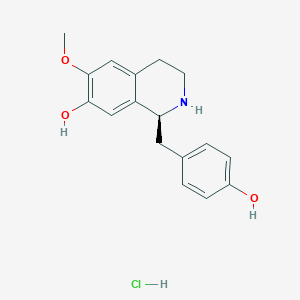
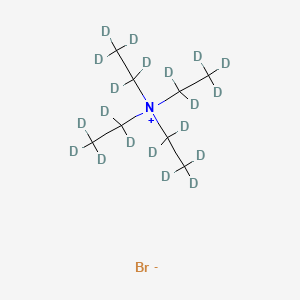
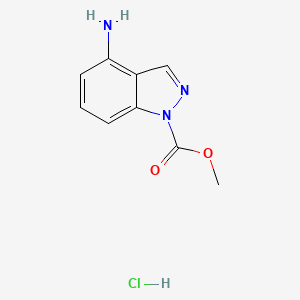

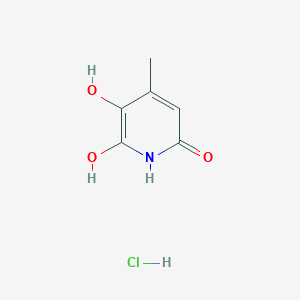
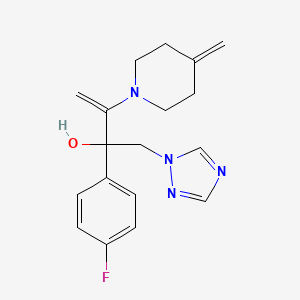
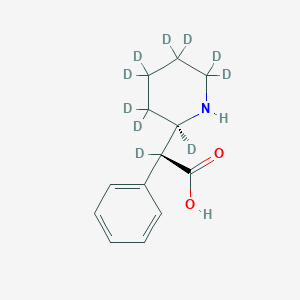
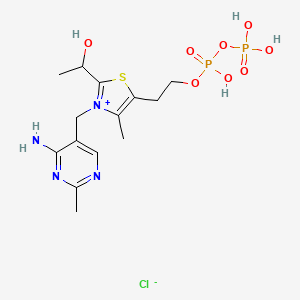
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)

